molecular formula C12H9Cl2NS B11847971 4-Chloro-2-((2-chlorobenzyl)thio)pyridine CAS No. 1346707-49-0

4-Chloro-2-((2-chlorobenzyl)thio)pyridine

Katalognummer: B11847971
CAS-Nummer: 1346707-49-0
Molekulargewicht: 270.2 g/mol
InChI-Schlüssel: OUUKYWVFIDFYGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 4-Chloro-2-((2-chlorobenzyl)thio)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloropyridine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-Chloro-2-((2-chlorobenzyl)thio)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-((2-chlorobenzyl)thio)pyridine has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-((2-chlorobenzyl)thio)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2-((2-chlorobenzyl)thio)pyridine can be compared with other similar compounds, such as:

    2-(4-Chlorobenzyl)pyridine: This compound has a similar structure but lacks the thioether group.

    4-Chloro-2-((4-chlorobenzyl)thio)pyridine: This compound has a similar structure but with the chlorine atom in a different position on the benzyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and benzylthio groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

1346707-49-0

Molekularformel

C12H9Cl2NS

Molekulargewicht

270.2 g/mol

IUPAC-Name

4-chloro-2-[(2-chlorophenyl)methylsulfanyl]pyridine

InChI

InChI=1S/C12H9Cl2NS/c13-10-5-6-15-12(7-10)16-8-9-3-1-2-4-11(9)14/h1-7H,8H2

InChI-Schlüssel

OUUKYWVFIDFYGY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CSC2=NC=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.